1-(2-Pyridyloxy)-2-propanone
Overview
Description
1-(2-Pyridyloxy)-2-propanone is an organic compound that features a pyridine ring attached to a propanone moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridyloxy)-2-propanone typically involves the reaction of 2-hydroxypyridine with a suitable propanone derivative. One common method is the trans-etherification of 1-ethoxysilatrane with 2-hydroxypyridine . Another approach involves the reaction of 2-hydroxypyridine with tetraethoxysilane and triethanolamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridyloxy)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Pyridyloxy)-2-propanone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(2-Pyridyloxy)-2-propanone involves its interaction with molecular targets through its pyridine ring and propanone moiety. The compound can act as a ligand, coordinating with metal ions to form stable complexes . These interactions can influence various biochemical pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Pyridyloxy silanes: These compounds also feature the pyridyloxy moiety and are used in coordination chemistry.
2-Pyridyloxy propyl ethers: Similar in structure, these compounds have different substituents on the propyl chain.
Uniqueness
1-(2-Pyridyloxy)-2-propanone is unique due to its specific combination of the pyridine ring and propanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-pyridin-2-yloxypropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOHBFORQHKTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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